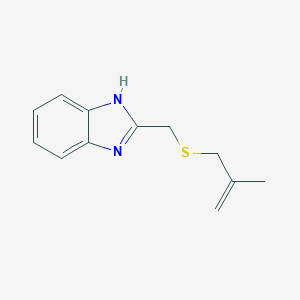
1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide is a sulfur-containing organic compound that has been widely studied for its potential therapeutic applications. This compound is also known as allicin, which is the main bioactive component of garlic, and is responsible for its characteristic odor and taste. Allicin has been shown to possess a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
Mécanisme D'action
The mechanism of action of allicin is complex and multifaceted. It has been shown to interact with a variety of cellular targets, including enzymes, proteins, and DNA. Allicin has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to disruption of the cell membrane and cell death. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Allicin has been shown to have a range of biochemical and physiological effects on the human body. It has been shown to reduce blood pressure and cholesterol levels, which may have potential applications in the prevention and treatment of cardiovascular disease. Allicin has also been shown to possess anti-inflammatory properties, which may have potential applications in the treatment of inflammatory conditions, such as arthritis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of allicin is its broad-spectrum antimicrobial activity, which makes it a potentially useful agent for the treatment of infectious diseases. However, allicin is also known to be unstable and can degrade quickly, which may limit its use in certain applications. In addition, the synthesis of allicin can be challenging, and the compound can be difficult to purify.
Orientations Futures
There are many potential future directions for research on allicin. One area of interest is the development of new methods for the synthesis and purification of allicin, which may make it more accessible for use in various applications. Another area of interest is the investigation of the mechanisms of action of allicin, which may lead to the development of new therapeutic agents based on its structure and properties. Additionally, further research is needed to explore the potential applications of allicin in the treatment of various diseases, particularly in the areas of cardiovascular disease, cancer, and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of allicin can be achieved through the reaction of alliin, a sulfur-containing amino acid found in garlic, with the enzyme alliinase. This reaction occurs when garlic is crushed or chopped, releasing the enzyme and allowing it to react with alliin to form allicin. Alternatively, allicin can be synthesized in the laboratory using chemical methods, such as the reaction of allyl chloride with thiosulfinate salts.
Applications De Recherche Scientifique
Allicin has been extensively studied for its potential therapeutic applications in various fields of medicine. Its antimicrobial properties have been shown to be effective against a wide range of bacteria, fungi, and viruses, including antibiotic-resistant strains. Allicin has also been shown to possess antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases, such as cardiovascular disease, cancer, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(2-methylprop-2-enylsulfanylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9(2)7-15-8-12-13-10-5-3-4-6-11(10)14-12/h3-6H,1,7-8H2,2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKMVZJZMRYST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSCC1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone](/img/structure/B363061.png)
![(Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid](/img/structure/B363062.png)
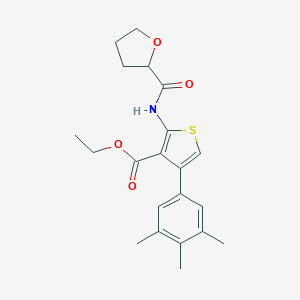

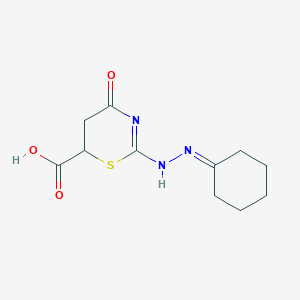
![1-[(5-Methyl-2-thienyl)sulfonyl]-2-piperidinecarboxylic acid](/img/structure/B363090.png)
![4-[(2-thienylmethylene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B363094.png)
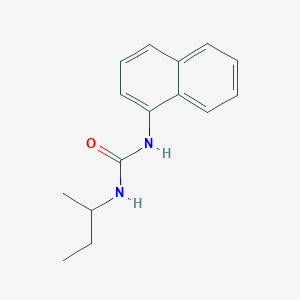
![ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B363099.png)
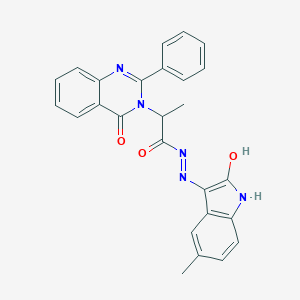
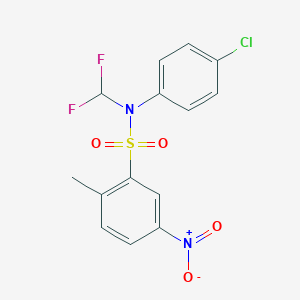
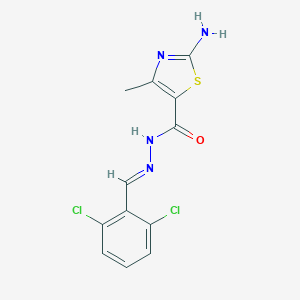
![N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B363105.png)